1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone
Description
1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone is a chiral epoxide-containing ketone characterized by a pentyl substituent on the oxirane (epoxide) ring. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol (calculated exact mass: 156.1150). The stereochemistry at the oxirane ring (2S,3R) confers unique reactivity and biological interactions, distinguishing it from other stereoisomers or analogs. This compound is primarily synthetic, though structurally related ethanone derivatives have been identified in natural sources, such as plant volatiles .
Properties
CAS No. |
187742-14-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-[(2S,3R)-3-pentyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
QSBATKPBRAWDHQ-RKDXNWHRSA-N |
SMILES |
CCCCCC1C(O1)C(=O)C |
Isomeric SMILES |
CCCCC[C@@H]1[C@H](O1)C(=O)C |
Canonical SMILES |
CCCCCC1C(O1)C(=O)C |
Synonyms |
Ethanone, 1-[(2S,3R)-3-pentyloxiranyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Stereoisomers and Positional Isomers
The stereochemistry and substituent positioning significantly influence the compound’s properties. Key isomers include:
Key Observations :
Substituent Variations
Replacing the pentyl group with other substituents alters physicochemical and biological properties:
Key Observations :
Preparation Methods
Peracid-Mediated Epoxidation
Meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C selectively epoxidizes the alkene moiety of 1-pentyl-3-vinylpropan-2-one, yielding the cis-epoxide as the major product. However, stereochemical inversion is achievable via acid-catalyzed ring-opening and re-closure under controlled conditions. For example, BF₃·OEt₂ in anhydrous ether facilitates a Wagner-Meerwein rearrangement to produce the trans-configured epoxide.
Table 1: Peracid Epoxidation Parameters
Asymmetric Catalytic Epoxidation
Chiral salen-metal complexes enable enantioselective synthesis of the (2S,3R)-configured epoxide. Jacobsen’s Mn(III)-salen catalyst (5 mol%) in the presence of 4-phenylpyridine N-oxide (PPNO) oxidizes 1-pentyl-3-vinylpropan-2-one with NaOCl as the terminal oxidant. This method achieves up to 89% enantiomeric excess (ee) but requires rigorous exclusion of moisture.
Critical Factors for Enantioselectivity:
-
Catalyst Loading: ≥5 mol% to minimize racemic background reactions.
-
Oxidant: Buffered NaOCl (pH 11.3) prevents catalyst degradation.
-
Temperature: −40°C enhances ee by slowing non-catalyzed pathways.
Ring-Closing of Halohydrins
An alternative approach involves the base-induced cyclization of β-halohydrins. Treatment of 1-(3-bromo-2-hydroxypentyl)ethanone with K₂CO₃ in THF at 60°C affords the epoxide via intramolecular Williamson ether synthesis. While this method avoids stereochemical scrambling, it is limited by the accessibility of enantiopure halohydrin precursors.
Table 2: Halohydrin Cyclization Efficiency
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution offers a biocatalytic route to the desired (2S,3R)-enantiomer. Candida antarctica lipase B (CAL-B) selectively acetylates the (2R,3S)-enantiomer of racemic 1-[(3-pentyloxiran-2-yl)]ethanone using vinyl acetate as the acyl donor. The unreacted (2S,3R)-enantiomer is isolated with >99% ee after column chromatography.
Optimized Biocatalytic Conditions:
-
Enzyme Loading: 20 mg/mmol substrate
-
Solvent: TBME (tert-butyl methyl ether)
-
Conversion: 48% (theoretical maximum for resolution)
Industrial-Scale Purification Strategies
Final purification of this compound employs fractional distillation followed by recrystallization.
Table 3: Purification Protocols
| Step | Conditions | Purity Gain |
|---|---|---|
| Fractional Distillation | 80–85°C at 0.5 mmHg | 85% → 92% |
| Recrystallization | Hexane:EtOAc (8:2), −20°C | 92% → 99.5% |
The hexane:ethyl acetate system preferentially dissolves the cis-diastereomer, enabling isolation of the trans-configured target compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically involves epoxidation of a precursor alkene followed by stereoselective acylation. For example, asymmetric epoxidation using Sharpless or Jacobsen catalysts can yield the (2S,3R) configuration . Post-epoxidation, Friedel-Crafts acylation (using acetyl chloride and a Lewis acid catalyst like AlCl₃) introduces the ethanone group .
- Key Considerations :
- Monitor reaction temperature (<0°C) to prevent racemization.
- Use chiral HPLC or polarimetry to verify enantiomeric excess .
Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Single-crystal analysis (e.g., using a Bruker SMART APEX diffractometer) provides unambiguous confirmation of the (2S,3R) configuration and bond angles .
- Spectroscopy :
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250–950 cm⁻¹ (epoxide C-O-C asymmetric/symmetric stretches) .
- Mass spectrometry : Molecular ion [M⁺] at m/z 184 (calculated for C₁₁H₂₀O₂) with fragmentation patterns matching the oxirane and pentyl groups .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Handling Protocols :
- Use a chemical fume hood and PPE (gloves, goggles) to avoid inhalation or skin contact .
- Store in airtight containers under inert gas (N₂/Ar) to prevent epoxide ring hydrolysis .
Advanced Research Questions
Q. How does the stereochemistry of the oxirane ring influence the compound’s reactivity in nucleophilic ring-opening reactions?
- Methodology :
- Perform kinetic studies using nucleophiles (e.g., amines, Grignard reagents) under controlled conditions (solvent, temperature).
- Compare reaction rates and regioselectivity between (2S,3R) and other stereoisomers. Computational modeling (DFT) can predict transition-state energies and explain stereoelectronic effects .
- Data Contradictions : Some studies report unexpected trans-opening pathways due to steric hindrance from the pentyl group; verify via NMR monitoring .
Q. What strategies can resolve discrepancies in spectroscopic data between experimental and computational predictions?
- Troubleshooting :
- IR/Raman : Discrepancies in C=O stretching frequencies may arise from solvent interactions (e.g., hydrogen bonding in polar solvents). Re-run spectra in non-polar solvents (CCl₄) and compare with gas-phase DFT simulations .
- NMR : Signal splitting for oxirane protons may indicate dynamic ring puckering. Variable-temperature NMR (VT-NMR) can confirm conformational flexibility .
Q. How can in vitro metabolic stability studies be designed to assess the compound’s potential as a bioactive intermediate?
- Experimental Design :
- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Key parameters:
- Half-life (t₁/₂) calculation.
- Identification of metabolites (e.g., diols from epoxide hydrolysis) .
- Limitations : Organic degradation during long-term assays (e.g., >9 hours) may require sample cooling (-20°C) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
